molecular formula C17H16O4 B1599317 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CAS No. 3722-80-3

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Cat. No. B1599317
CAS RN: 3722-80-3
M. Wt: 284.31 g/mol
InChI Key: HRZNTEQVUNFFHD-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C17H16O4 . It is also known by other names such as 4-[3-(4-formylphenoxy)propoxy]benzaldehyde . The compound has a molecular weight of 284.31 g/mol .


Synthesis Analysis

The synthesis of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde involves a reaction that is determined by thin layer chromatography . After the reaction is complete, the solvent is evaporated under vacuum to afford the crude product, which is then washed with water, filtered, and recrystallized from an ethanol-water mixture .


Molecular Structure Analysis

The molecular structure of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is characterized by a propane-1,3-diylbis(oxy) bridge connecting two benzaldehyde groups . The InChI code for the compound is 1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has 4 hydrogen bond acceptors . It has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound are both 284.10485899 g/mol . The topological polar surface area of the compound is 52.6 Ų .

Scientific Research Applications

Ionophore in Polymeric Membrane Electrodes

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde has been utilized as an ionophore in the fabrication of a polyvinylchloride (PVC)-based membrane electrode. This electrode is selective for Pb(II) ions and demonstrates excellent potentiometric response characteristics. It exhibits a linear response over a wide concentration range and has a fast response time, making it suitable for the potentiometric titration of Pb(II) ions and determination in real samples (Kaur & Aulakh, 2018).

Adsorption of Heavy Metals

The compound has been synthesized and used in combination with extracted chitosan to form a Schiff base for the rapid adsorption of heavy metals like Cu(II), Cr(III), and Zn(II) ions. This application is significant in the context of environmental remediation and water treatment, demonstrating the compound's potential in addressing pollution issues (Sharef & Fakhre, 2022).

Synthesis and Characterization of Novel Dialdehydes

Research has been conducted on the synthesis of new dialdehydes containing oxygen donor atoms, including 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. These compounds have been characterized for potential applications in various fields, such as material science and pharmaceuticals, highlighting the versatility of this compound (Alasmi & Merza, 2017).

Mesomorphic Behaviour in Novel Azomethines

This compound has been used in the study of mesomorphic behavior in novel azomethines. Such studies are crucial for understanding the properties of liquid crystals and their applications in displays and other optical devices (Iwan et al., 2010).

Adsorbent for Dye Removal

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde cross-linked magnetic chitosan nanoparticles have been developed as effective adsorbents for the removal of dyes from aqueous solutions. This is significant for wastewater treatment, offering an efficient and low-cost solution for dye removal (Banaei et al., 2018).

Anticancer Activity in Schiff Base Complexes

Novel Schiff base complexes containing 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde have been studied for their anticancer activities. These findings are crucial for the development of new therapeutic agents in cancer treatment (Zayed et al., 2017).

Safety And Hazards

The compound is associated with a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

4-[3-(4-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZNTEQVUNFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423671
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

CAS RN

3722-80-3
Record name 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of 4-hydroxybenzaldehyde and 8.3 g of 1,3-dibromopropane were reacted for 24 hours in 6.2 g of potassium carbonate solution in 100 ml of DMF under reflux. The reaction mixture was poured into cold distilled water to obtain a precipitate. After filtration and vacuum drying the precipitate, the resultant was recrystallized in ethanol to obtain the white product (XII-1). The product yield was 76%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AF Darweesh, SK Salama… - Journal of …, 2021 - Wiley Online Library
A synthesis of novel bis(4‐(14H‐dibenzo[a,j]xanthenes) and bis(dihydro‐8H‐benzo[a]xanthenones) was performed in good yields via pseudo‐multicomponent, or multicomponent …
Number of citations: 9 onlinelibrary.wiley.com
AM Abdelmoniem, HF Hammad… - Synthetic …, 2021 - Taylor & Francis
Efficient procedures have been developed for the synthesis of novel series of bis(9,10-diaryl-hexahydroacridine-1,8-diones) in which the two acridine moieties were linked to aliphatic, …
Number of citations: 8 www.tandfonline.com
N Gulia, M Chahar, A Narwal - kalaharijournals.com
Present work contains Synthesis Aspects and Data Analysis of bisthiadiazolines. The main purpose of the study is to study the effect of internal spanner length upon the formation of …
Number of citations: 0 kalaharijournals.com
AF Darweesh, SK Salama, IA Abdelhamid… - Synthetic …, 2021 - Taylor & Francis
Green synthesis of novel bis(hexahydro-1H-xanthene-1,8(2H)-diones) which are linked to aliphatic or aromatic spacers via ether or ester linkages were performed in good to excellent …
Number of citations: 10 www.tandfonline.com
R Ghorbani‐Vaghei… - Journal of …, 2017 - Wiley Online Library
N,N,N',N'‐tetrabromobenzene‐1,3‐disulfonamide and poly(N,N’‐dibromo‐N‐ethyl‐benzene‐1,3‐disulfonamide) were used as efficient catalysts for one‐pot synthesis of new …
Number of citations: 13 onlinelibrary.wiley.com
WMH Limbiohian, CRL Santos, VD Ebajo Jr, GG Oyong… - dlsu.edu.ph
1Chemistry Department, De La Salle University, 2401 Taft Avenue, Manila, Philippines 2Biology Department, De La Salle University, 2401 Taft Avenue, Manila, Philippines* …
Number of citations: 0 www.dlsu.edu.ph
Y Zhang, L Lai, P Cai, GZ Cheng, XM Xu… - New Journal of …, 2015 - pubs.rsc.org
A series of 1,10-phenanthroline-based dinucleating bridging ligands BL1–3 and their dinuclear ruthenium Ru(II) complexes [(bpy)2Ru(BL1–3)Ru(bpy)2](PF6)4 (bpy = 2,2′-bipyridine; …
Number of citations: 18 pubs.rsc.org
S Muthusamy, R Ramkumar - Tetrahedron, 2014 - Elsevier
Synthesis of conformationally restricted dispiro- and bis-dispiro-1,3-dioxolanes via three-component reaction of diazoamides, ketoamides/diketones, and aromatic/heteroaromatic …
Number of citations: 16 www.sciencedirect.com
SMH Sanad, AEM Mekky - Synthetic Communications, 2021 - Taylor & Francis
New carbothioamides, linked to chromene or benzo[f]chromene units, were taken as key synthons for the present study. These carbothioamides were prepared, in good yields, by the …
Number of citations: 19 www.tandfonline.com
Z Youming, D Xinrong, W Liangcheng… - Journal of Inclusion …, 2008 - Springer
This paper describes the formation of polymer inclusion complexes(polymer-CD-ICs) between β-cyclodextrin(β-CD) and aliphatic-aromatic poly(Schiff base)s. Fourier transform infrared(…
Number of citations: 28 link.springer.com

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